molecular formula C16H17N3O3S2 B14809166 2-Phenylethyl 4-oxo-4-[(1,3-thiazol-2-ylcarbamothioyl)amino]butanoate

2-Phenylethyl 4-oxo-4-[(1,3-thiazol-2-ylcarbamothioyl)amino]butanoate

Cat. No.: B14809166
M. Wt: 363.5 g/mol
InChI Key: QDFFAAWLYWVYOQ-UHFFFAOYSA-N
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Description

2-phenylethyl 4-oxo-4-{[(1,3-thiazol-2-ylamino)carbonothioyl]amino}butanoate is a fascinating chemical compound with a unique molecular structure. This compound has garnered attention due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylethyl 4-oxo-4-{[(1,3-thiazol-2-ylamino)carbonothioyl]amino}butanoate typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, phenylethylamine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve consistent results. Advanced purification techniques, such as column chromatography and recrystallization, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-phenylethyl 4-oxo-4-{[(1,3-thiazol-2-ylamino)carbonothioyl]amino}butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, time, and concentration are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2-phenylethyl 4-oxo-4-{[(1,3-thiazol-2-ylamino)carbonothioyl]amino}butanoate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is employed in the study of biological pathways and the development of new biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-phenylethyl 4-oxo-4-{[(1,3-thiazol-2-ylamino)carbonothioyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylethyl 4-oxo-4-{[(1,3-thiazol-2-ylamino)carbonothioyl]amino}butanoate
  • 2-phenylethyl 4-oxo-4-{[(1,3-thiazol-2-ylamino)sulfonyl]amino}butanoate
  • 2-phenylethyl 4-oxo-4-{[(1,3-thiazol-2-ylamino)carbonyl]amino}butanoate

Uniqueness

The uniqueness of 2-phenylethyl 4-oxo-4-{[(1,3-thiazol-2-ylamino)carbonothioyl]amino}butanoate lies in its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H17N3O3S2

Molecular Weight

363.5 g/mol

IUPAC Name

2-phenylethyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate

InChI

InChI=1S/C16H17N3O3S2/c20-13(18-15(23)19-16-17-9-11-24-16)6-7-14(21)22-10-8-12-4-2-1-3-5-12/h1-5,9,11H,6-8,10H2,(H2,17,18,19,20,23)

InChI Key

QDFFAAWLYWVYOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)CCC(=O)NC(=S)NC2=NC=CS2

Origin of Product

United States

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